4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE is a complex organic compound that features a thiazolidinone core, a benzylidene group, and a nitrobenzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazolidinone Core: This can be achieved by the reaction of a thioamide with an α-haloketone under basic conditions.
Benzylidene Formation: The thiazolidinone intermediate is then reacted with benzaldehyde in the presence of a base to form the benzylidene derivative.
Esterification: The final step involves the esterification of the benzylidene-thiazolidinone with 4-nitrobenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazolidinone core can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the thiazolidinone core, which is known for its biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure may be useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes or receptors that interact with the thiazolidinone core or the nitrobenzoate ester.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic Acid Esters and Amides
- [4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate
Uniqueness
4-{[(5E)-3-BENZYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-NITROBENZOATE is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of both a thiazolidinone core and a nitrobenzoate ester makes it distinct from other similar compounds.
Properties
Molecular Formula |
C24H16N2O5S2 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H16N2O5S2/c27-22-21(33-24(32)25(22)15-17-4-2-1-3-5-17)14-16-6-12-20(13-7-16)31-23(28)18-8-10-19(11-9-18)26(29)30/h1-14H,15H2/b21-14+ |
InChI Key |
SBJQQKZBFUJBSR-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
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